2-(4-Methoxyphenyl)-1,2-diphenylethanone
Overview
Description
2-(4-Methoxyphenyl)-1,2-diphenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .
Another method involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions. This reaction forms an intermediate β-hydroxy ketone, which is then dehydrated to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,2-diphenylethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2-diphenylethanone involves its interaction with various molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in structure but with an alcohol group instead of a ketone.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a ketone.
4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative with different pharmacological properties.
Uniqueness
2-(4-Methoxyphenyl)-1,2-diphenylethanone is unique due to its specific combination of a methoxy group and a ketone functionality, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWOIBSEBPRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285268 | |
Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-97-5 | |
Record name | NSC41231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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